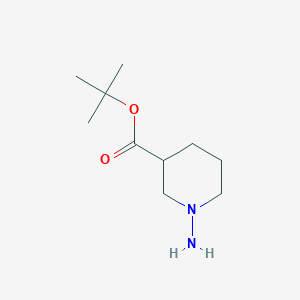

3-Boc-amino piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 3-Boc-amino piperidina, también conocida como tert-butil ®-piperidin-3-ilcarbamato, es un compuesto químico con la fórmula molecular C10H20N2O2 y un peso molecular de 200,28 g/mol . Es un intermedio importante en la síntesis orgánica y la investigación farmacéutica, particularmente en la producción de medicamentos como alogliptina y linagliptina, que se utilizan para tratar la diabetes tipo 2 .

Métodos De Preparación

La preparación de la 3-Boc-amino piperidina implica varias rutas sintéticas. Un método común incluye los siguientes pasos :

Resolución Quiral: El ácido N-Cbz-3-piperidinocarboxílico se resuelve con R-feniletilamina para obtener un compuesto quiral.

Condensación Ácido-Amida: El compuesto quiral se somete a una reacción de condensación ácido-amida con gas amoníaco para formar un intermedio.

Degradación de Hofmann: El intermedio se somete a degradación de Hofmann para producir otro intermedio.

Protección: El intermedio se protege con dicarbonato de di-tert-butilo para formar un compuesto protegido con Boc.

Hidrogenación y Eliminación de Cbz: El compuesto protegido con Boc se somete a hidrogenación y eliminación de Cbz para producir 3-Boc-amino piperidina.

Este método se caracteriza por condiciones de reacción suaves, alto rendimiento y idoneidad para la producción industrial .

Análisis De Reacciones Químicas

La 3-Boc-amino piperidina se somete a varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirla en diferentes derivados de aminas.

Los reactivos comunes utilizados en estas reacciones incluyen paladio sobre carbono (Pd/C) para la hidrogenación, ácido trifluoroacético (TFA) para la eliminación del grupo Boc y varios agentes oxidantes y reductores .

Aplicaciones Científicas De Investigación

La 3-Boc-amino piperidina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 3-Boc-amino piperidina implica su papel como precursor en la síntesis de compuestos bioactivos. Por ejemplo, en la síntesis de inhibidores de la dipeptidil peptidasa IV (DPP-IV), actúa como un intermedio clave que se somete a otras transformaciones químicas para producir el fármaco activo final . El grupo Boc proporciona protección a la funcionalidad de amina durante estas transformaciones, asegurando reacciones selectivas en otros sitios .

Comparación Con Compuestos Similares

La 3-Boc-amino piperidina se puede comparar con otros compuestos similares como:

3-Amino piperidina: Carece de la protección Boc, lo que la hace más reactiva y menos selectiva en ciertas reacciones.

N-Boc-piperidina: Similar en estructura pero difiere en la posición del grupo Boc, lo que lleva a diferentes reactividad y aplicaciones.

tert-Butil ®-piperidin-3-ilcarbamato: Otro nombre para la 3-Boc-amino piperidina, destacando su funcionalidad de amina protegida con Boc.

Estos compuestos comparten similitudes estructurales pero difieren en su reactividad, estabilidad y aplicaciones específicas en la síntesis e investigación.

Propiedades

Fórmula molecular |

C10H20N2O2 |

|---|---|

Peso molecular |

200.28 g/mol |

Nombre IUPAC |

tert-butyl 1-aminopiperidine-3-carboxylate |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3 |

Clave InChI |

BXHWWPNRUOHACS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C1CCCN(C1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B12453349.png)

![N,N-diethyl-4-(4-{[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]amino}phthalazin-1-yl)benzamide](/img/structure/B12453351.png)

![3-methyl-N-(4-{[2-(propanoylcarbamothioyl)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B12453362.png)

![(1R,2S)-2-{[2-({4-[(cyclopropylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12453364.png)

![4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B12453370.png)

![N-(4-{N'-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}phenyl)propanamide](/img/structure/B12453374.png)

![N-{4-[(2-butanoylhydrazinyl)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B12453376.png)

![N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide](/img/structure/B12453393.png)

![4-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12453417.png)